Estimated logP of 1.87 Defines a Lipophilicity Window Distinct from Less Lipophilic Pyrrolidinone Scaffolds
The estimated logP of 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one is 1.87, as calculated using ADMET Predictor™ [1]. This value positions the compound at the upper bound of the optimal lipophilicity range for oral bioavailability (logP 1-3) and distinguishes it from the significantly more hydrophilic, unsubstituted 2-pyrrolidinone scaffold. The presence of both the amino and hydroxyl groups in the side chain contributes to this balanced lipophilicity-hydrophilicity profile [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.87 (estimated) |
| Comparator Or Baseline | 2-Pyrrolidinone (unsubstituted scaffold) or in-class pyrrolidinones lacking the hydroxypropyl side chain (class-level inference) |
| Quantified Difference | Increased lipophilicity relative to unsubstituted pyrrolidinone core (class-level inference: specific logP value for unsubstituted pyrrolidinone not provided in source; target compound exhibits favorable drug-like logP range) |
| Conditions | Estimated by ADMET Predictor™ (in silico prediction) |
Why This Matters
This logP value indicates the compound occupies a favorable lipophilicity window (1-3) often associated with improved passive permeability and oral absorption potential, making it a preferred starting point for medicinal chemistry campaigns compared to more polar pyrrolidinone analogs.
- [1] Acta Pharmacologica Sinica. Table 2: Physicochemical properties and in vitro data used in the simulations. 2012;33:xxx. View Source
- [2] Kulig K, Malawska B. Estimation of the lipophilicity of antiarrhythmic and antihypertensive active 1-substituted pyrrolidin-2-one and pyrrolidine derivatives. Biomed Chromatogr. 2003;17(5):318-324. View Source
